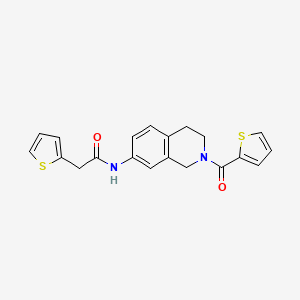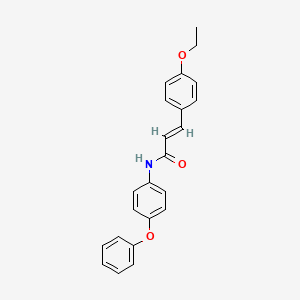![molecular formula C15H11F3N2O B2619603 N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide CAS No. 2270918-47-1](/img/structure/B2619603.png)
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide is a synthetic organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group and a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine and ethyl-2-cyanoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound.
Decarboxylation and Reduction: The intermediate is then subjected to decarboxylation and reduction reactions to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties
作用機序
The mechanism of action of N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The pyridine and phenyl groups contribute to the overall stability and specificity of the compound’s binding .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyridine derivatives: These compounds share the trifluoromethyl-pyridine core and exhibit similar chemical properties.
Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine have comparable reactivity and applications.
Uniqueness
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and prop-2-enamide moieties enhances its potential for diverse applications in research and industry .
特性
IUPAC Name |
N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c1-2-14(21)20-12-5-3-4-10(8-12)13-7-6-11(9-19-13)15(16,17)18/h2-9H,1H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOKCPVJPWSNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2619527.png)
![4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2619528.png)

![4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine](/img/structure/B2619530.png)

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2619533.png)

![3-methyl-1-(1-(2-(5-oxo-2,3,6,7,8,9-hexahydro-5H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619536.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2619538.png)
![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2619539.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2619542.png)
